

# An In-depth Technical Guide to the Thermodynamic Properties of Vanadium Nitride

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## Compound of Interest

Compound Name: Vanadium nitride

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## Introduction

**Vanadium nitride** (VN), a refractory ceramic material, has garnered significant interest across various scientific and technological fields due to its remarkable properties, including high hardness, excellent wear resistance, high-temperature stability, and good electrical conductivity. These attributes make it a promising candidate for applications ranging from cutting tools and wear-resistant coatings to electrodes in energy storage devices. A fundamental understanding of its thermodynamic properties is paramount for the synthesis, processing, and application of VN-based materials, enabling the prediction of phase stability, reaction equilibria, and performance at elevated temperatures. This technical guide provides a comprehensive overview of the core thermodynamic properties of **vanadium nitride**, detailed experimental methodologies for their determination, and a visualization of a key synthesis pathway.

## Core Thermodynamic Properties of Vanadium Nitride

The thermodynamic stability and behavior of **vanadium nitride** are dictated by key state functions, including the enthalpy of formation ( $\Delta H_f^\circ$ ), entropy ( $S^\circ$ ), Gibbs free energy of formation ( $\Delta G_f^\circ$ ), and heat capacity ( $C_p$ ). These properties have been determined for both the mononitride (VN) and subnitride ( $\text{VN}_{0.465}$ ) phases.

**Table 1: Thermodynamic Properties of Vanadium Mononitride (VN) at 298.15 K**

Property	Value	Units
Standard Enthalpy of Formation ( $\Delta H_f^\circ$ )	$-217.3 \pm 2.5$	kJ/mol
Standard Molar Entropy ( $S^\circ$ )	37.23	J/(mol·K)[1]
Standard Gibbs Free Energy of Formation ( $\Delta G_f^\circ$ )	-191.7	kJ/mol

**Table 2: Thermodynamic Properties of Vanadium Subnitride (VN<sub>0.465</sub>) at 298.15 K[2][3]**

Property	Value	Units
Standard Enthalpy of Formation ( $\Delta H_f^\circ$ )	$-133.1 \pm 2.5$	kJ/mol
Standard Molar Entropy ( $S^\circ$ )	$26.69 \pm 0.02$	J/(mol·K)
Standard Gibbs Free Energy of Formation ( $\Delta G_f^\circ$ )	-124.9	kJ/mol

**Table 3: High-Temperature Thermodynamic Properties of Vanadium Mononitride (VN)[4]**

Temperature (K)	Enthalpy ( $H^\circ - H^\circ_{298}$ ) (kJ/mol)	Entropy ( $S^\circ$ ) (J/(mol·K))	Gibbs Free Energy of Formation ( $\Delta G_f^\circ$ ) (kJ/mol)
298.15	0	37.23	-190.6
400	4.16	49.24	-184.4
600	13.36	67.82	-171.8
800	23.31	82.12	-159.1
1000	33.82	93.83	-146.4
1200	44.79	103.8	-133.6
1400	56.19	112.6	-120.8
1600	68.01	120.5	-108.0

**Table 4: High-Temperature Thermodynamic Properties of Vanadium Subnitride (VNo.465)[5]**

Temperature (K)	Enthalpy ( $H^\circ - H^\circ_{298}$ ) (kJ/mol)	Entropy ( $S^\circ$ ) (J/(mol·K))	Enthalpy of Formation ( $\Delta H_f^\circ$ ) (kJ/mol)	Gibbs Free Energy of Formation ( $\Delta G_f^\circ$ ) (kJ/mol)
298.15	0	26.69	-133.1	-124.9
400	3.10	35.61	-133.4	-121.7
600	9.12	48.74	-133.8	-114.9
800	15.65	58.91	-134.1	-107.9
1000	22.47	67.49	-134.4	-100.9
1200	29.50	74.98	-134.8	-93.8
1400	36.69	81.67	-135.3	-86.6
1600	44.02	87.74	-135.9	-79.3
1800	51.46	93.26	-136.6	-71.9

## Experimental Protocols for Thermodynamic Measurements

The accurate determination of the thermodynamic properties of **vanadium nitride** relies on a suite of sophisticated experimental techniques. Below are detailed methodologies for the key experiments cited in the literature.

### Adiabatic Calorimetry for Low-Temperature Heat Capacity

This method is employed to measure the heat capacity of a substance from cryogenic temperatures up to room temperature.

- **Apparatus:** An adiabatic calorimeter consists of a sample container surrounded by an adiabatic shield, all housed within a vacuum chamber immersed in a cryogen (e.g., liquid helium or nitrogen).

- Procedure:
  - A precisely weighed sample of **vanadium nitride** is sealed in the sample container under an inert atmosphere.
  - The system is cooled to the lowest desired temperature (e.g., 5 K).
  - A known quantity of electrical energy ( $Q$ ) is supplied to the sample through a heater, causing a small increase in temperature ( $\Delta T$ ).
  - The temperature of the adiabatic shield is meticulously controlled to match the temperature of the sample container at all times, minimizing heat exchange with the surroundings.
  - The heat capacity ( $C_p$ ) is calculated as  $C_p = Q/\Delta T$ .
  - Measurements are taken in small temperature increments across the desired temperature range.
- Data Analysis: The collected heat capacity data is used to calculate the standard entropy ( $S^\circ$ ) and the enthalpy difference ( $H^\circ - H^\circ_0$ ) by integrating the  $C_p/T$  and  $C_p$  versus temperature curves, respectively.

## Drop Calorimetry for High-Temperature Enthalpy Increments

Drop calorimetry is used to measure the enthalpy content of a substance at high temperatures relative to a reference temperature (usually 298.15 K).

- Apparatus: The setup includes a high-temperature furnace to heat the sample and an isothermal calorimeter (e.g., a copper block calorimeter) maintained at a known reference temperature.
- Procedure:
  - A sample of **vanadium nitride** is encapsulated in an inert container (e.g., platinum-rhodium alloy).

- The encapsulated sample is heated to a precise high temperature (T) in the furnace and allowed to reach thermal equilibrium.
- The sample is then rapidly dropped into the isothermal calorimeter.
- The temperature rise of the calorimeter ( $\Delta T_{\text{cal}}$ ) is measured.
- The calorimeter is calibrated using a substance with a known enthalpy, such as sapphire ( $\alpha\text{-Al}_2\text{O}_3$ ).
- Data Analysis: The heat absorbed by the calorimeter is calculated from its known heat capacity and  $\Delta T_{\text{cal}}$ . This value corresponds to the enthalpy difference of the sample between the high temperature (T) and the reference temperature ( $H^\circ_T - H^\circ_{298}$ ).

## Combustion Calorimetry for Enthalpy of Formation

This technique is used to determine the standard enthalpy of formation by measuring the heat released during the complete combustion of the substance.

- Apparatus: A bomb calorimeter, which is a constant-volume vessel, is used. The "bomb" is submerged in a known mass of water in an insulated container.
- Procedure:
  - A weighed pellet of **vanadium nitride** is placed in the bomb.
  - The bomb is filled with high-pressure oxygen (e.g., 30 atm).
  - The bomb is placed in the water bath, and the initial temperature is recorded.
  - The sample is ignited using an electrical fuse.
  - The temperature of the water is monitored until it reaches a maximum and then begins to cool.
- Data Analysis: The heat of combustion is calculated from the temperature rise of the calorimeter and its known heat capacity. The standard enthalpy of formation of VN is then

determined using Hess's law, by combining the heat of combustion of VN with the known standard enthalpies of formation of the combustion products (e.g.,  $V_2O_5$  and  $N_2$ ).

## Knudsen Effusion Mass Spectrometry (KEMS) for Vapor Pressure and Thermodynamics of Decomposition

KEMS is a high-temperature technique used to study the thermodynamics of vaporization and decomposition processes by measuring the vapor pressure of effusing species.

- Apparatus: The system consists of a Knudsen cell (a small, heated effusion cell with a tiny orifice) housed in a high-vacuum chamber, coupled with a mass spectrometer.<sup>[2]</sup>
- Procedure:
  - A sample of **vanadium nitride** is placed in the Knudsen cell, which is typically made of a non-reactive material like tungsten or tantalum.
  - The cell is heated to the desired temperature, causing the sample to vaporize or decompose.
  - The gaseous species effuse through the orifice into the high-vacuum chamber, forming a molecular beam.
  - The molecular beam is directed into the ion source of the mass spectrometer, where the species are ionized and then separated based on their mass-to-charge ratio.
- Data Analysis: The ion intensities of the detected species are proportional to their partial pressures in the Knudsen cell. By measuring the ion intensities as a function of temperature, the vapor pressure can be determined. The Clausius-Clapeyron equation can then be used to calculate the enthalpy of vaporization or decomposition from the temperature dependence of the vapor pressure.

## Differential Scanning Calorimetry (DSC) for Phase Transitions

DSC is a thermal analysis technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.

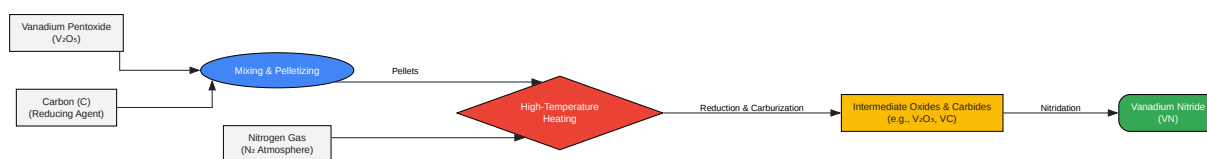
It is particularly useful for identifying and characterizing phase transitions.

- Apparatus: A DSC instrument contains two pans: one for the sample and one for an empty reference. These pans are situated on a thermoelectric disk surrounded by a furnace.
- Procedure:
  - A small, weighed amount of **vanadium nitride** is placed in the sample pan.
  - The sample and reference pans are heated or cooled at a constant rate.
  - The instrument measures the differential heat flow between the sample and the reference.
- Data Analysis: A phase transition in the sample will appear as a peak (for an exothermic transition like crystallization) or a dip (for an endothermic transition like melting) in the DSC curve. The temperature at the peak/dip onset provides the transition temperature, and the area under the peak is proportional to the enthalpy change of the transition. For **vanadium nitride**, DSC can be used to study the low-temperature cubic-to-tetragonal phase transition.

[1][3]

## Visualization of the Carbothermal Reduction of $V_2O_5$ to VN

The industrial production of **vanadium nitride** often involves the carbothermal reduction of vanadium pentoxide ( $V_2O_5$ ) in a nitrogen atmosphere. The following diagram illustrates the logical workflow of this process, highlighting the key reactants, intermediates, and final product.



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Caption: Carbothermal reduction process for **Vanadium Nitride** synthesis.



## Conclusion

This technical guide has provided a consolidated resource on the thermodynamic properties of **vanadium nitride**, crucial for its scientific understanding and technological advancement. The tabulated data offers a quick reference for key thermodynamic parameters, while the detailed experimental protocols provide insight into the rigorous methods required for their accurate measurement. The visualization of the synthesis pathway further elucidates the practical application of thermodynamic principles in materials processing. For professionals in materials science, chemistry, and related fields, this information serves as a foundational tool for the design and optimization of **vanadium nitride**-based materials and technologies.

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